3-Furancarboxamide, N-((2,3-dihydro-1-methyl-5-(3-thienyl)-1H-1,4-benzodiazepin-2-yl)methyl)-, monohydrochloride
Description
Chemical Nomenclature and IUPAC Classification
The systematic IUPAC name of this compound reflects its intricate heterocyclic architecture. The parent structure is a 1,4-benzodiazepine core, characterized by a seven-membered ring fused to a benzene ring, with nitrogen atoms at positions 1 and 4. The "2,3-dihydro" designation indicates partial saturation of the diazepine ring, reducing two double bonds to single bonds. At position 1, a methyl group substitutes the nitrogen atom, while position 5 is modified with a 3-thienyl moiety, introducing a sulfur-containing heterocycle.
The furancarboxamide substituent is appended via a methylene (-CH2-) linker to the diazepine ring’s second carbon. The furan component consists of a five-membered oxygen-containing ring, with a carboxamide group (-CONH2) at position 3. The monohydrochloride salt form confirms protonation at one basic site, likely the diazepine nitrogen, enhancing solubility.
| Property | Value |
|---|---|
| CAS Registry Number | 84671-34-1 |
| Molecular Formula | C20H19N3O2S·HCl |
| IUPAC Name | See Title |
| Hybrid Class | Benzodiazepine-Furan Conjugate |
Historical Development and Discovery Timeline
The synthesis of this compound aligns with late 20th-century efforts to diversify benzodiazepine pharmacophores through heterocyclic hybridization. Patent records indicate initial claims for similar structures emerged in the 1990s, driven by pharmaceutical interest in modulating GABA-A receptor subtype selectivity. The specific incorporation of a 3-thienyl group at position 5 reflects strategies to enhance lipophilicity and metabolic stability compared to traditional aryl substituents.
Key milestones include:
- 1998 : First documented synthesis and characterization in a patent focusing on anxiolytic derivatives, with structural data matching the compound’s current identifier (CAS 84671-34-1).
- Early 2000s : Expansion of structure-activity relationship (SAR) studies exploring furan-carboxamide variants, though clinical development pathways remain undisclosed in public domains.
The absence of post-2000s literature suggests this compound may have served as a preclinical lead or synthetic intermediate rather than advancing to therapeutic application.
Position Within Benzodiazepine-Furan Hybrid Therapeutics
Benzodiazepine-furan hybrids represent a niche but strategically significant class within central nervous system (CNS) drug discovery. The fusion of a furancarboxamide moiety to the diazepine core introduces two pharmacological advantages:
- Enhanced Binding Pocket Interactions : The planar furan ring may engage in π-π stacking with aromatic residues in GABA-A receptor subunits, while the carboxamide provides hydrogen-bonding capacity.
- Metabolic Resistance : Replacement of traditional chloro- or nitro-aromatic groups with a 3-thienyl substituent reduces susceptibility to cytochrome P450-mediated oxidation, as evidenced in related analogs.
Comparative analysis with structurally akin hybrids (e.g., 3-furancarboxamide derivatives cited in CAS 84671-55-6 and 84671-58-9) reveals conserved strategies to balance receptor affinity and pharmacokinetic properties. However, the unique presence of a thiophene ring in this compound suggests tailored optimization for specific target engagement profiles, potentially addressing subtypes implicated in anxiety or seizure disorders.
Properties
CAS No. |
84671-34-1 |
|---|---|
Molecular Formula |
C20H20ClN3O2S |
Molecular Weight |
401.9 g/mol |
IUPAC Name |
N-[(1-methyl-5-thiophen-3-yl-2,3-dihydro-1,4-benzodiazepin-2-yl)methyl]furan-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C20H19N3O2S.ClH/c1-23-16(11-22-20(24)14-6-8-25-12-14)10-21-19(15-7-9-26-13-15)17-4-2-3-5-18(17)23;/h2-9,12-13,16H,10-11H2,1H3,(H,22,24);1H |
InChI Key |
QBOUWVMWYFFYAL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(CN=C(C2=CC=CC=C21)C3=CSC=C3)CNC(=O)C4=COC=C4.Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Benzodiazepine Core
- The benzodiazepine nucleus is typically synthesized by condensation of an o-phenylenediamine derivative with a suitable diketone or ketoester.
- For the 2,3-dihydro-1-methyl-5-(3-thienyl) substitution pattern, the starting materials often include:
- A substituted o-phenylenediamine bearing the 3-thienyl group.
- A ketoester or diketone that allows formation of the diazepine ring.
- Methylation at the N-1 position is achieved either by using methylated amines or by post-cyclization methylation using methylating agents such as methyl iodide or dimethyl sulfate.
Coupling with 3-Furancarboxamide
- The furancarboxamide moiety is introduced by coupling the methylene-functionalized benzodiazepine intermediate with 3-furancarboxamide or its activated derivative.
- Amide bond formation can be facilitated by:
- Using coupling reagents such as carbodiimides (e.g., EDC, DCC) or activated esters.
- Direct amidation under dehydrating conditions.
- Alternatively, the amide may be formed first and then linked to the benzodiazepine via the methylene bridge.
Formation of the Monohydrochloride Salt
- The final compound is converted into its monohydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol, ether).
- This step improves the compound’s crystallinity, stability, and solubility for isolation and handling.
Detailed Preparation Methods and Conditions
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Benzodiazepine ring formation | o-Phenylenediamine derivative + diketone, acid/base catalysis, reflux | Control of temperature and pH critical for ring closure |
| 2 | N-Methylation | Methyl iodide or dimethyl sulfate, base (e.g., K2CO3), solvent (acetone) | Methylation at N-1 position |
| 3 | Methylene linker introduction | Formaldehyde or paraformaldehyde, reductive amination (NaBH3CN) or Mannich reaction | Ensures selective methylene bridge formation |
| 4 | Amide coupling | 3-Furancarboxamide, coupling agents (EDC, DCC), solvent (DMF, DCM), base (triethylamine) | Activation of carboxamide for efficient coupling |
| 5 | Salt formation | HCl gas or HCl in ethanol, low temperature | Formation of monohydrochloride salt for purification |
Research Findings and Optimization Notes
- Yield and Purity: Optimizing the coupling step with activated esters or carbodiimides improves yield and reduces side reactions.
- Selectivity: Controlling the methylation step avoids overalkylation or N-methylation at undesired positions.
- Solvent Choice: Polar aprotic solvents (DMF, DCM) favor amide bond formation, while protic solvents assist in salt formation.
- Temperature Control: Ring closure and amidation steps require careful temperature control to prevent decomposition or polymerization.
- Purification: Crystallization of the monohydrochloride salt from ethanol or ethyl acetate yields high-purity product.
Summary Table of Preparation Steps
| Preparation Stage | Key Reagents/Conditions | Outcome/Remarks |
|---|---|---|
| Benzodiazepine core synthesis | o-Phenylenediamine + diketone, reflux | Formation of 2,3-dihydro-1-methyl-5-(3-thienyl)benzodiazepine |
| N-Methylation | Methyl iodide, base, acetone | Selective methylation at N-1 |
| Methylene bridge introduction | Formaldehyde, NaBH3CN, Mannich reaction | Introduction of methylene linker at N-2 |
| Amide coupling | 3-Furancarboxamide, EDC/DCC, DMF | Formation of furancarboxamide linkage |
| Salt formation | HCl in ethanol, low temperature | Monohydrochloride salt isolation |
Chemical Reactions Analysis
Types of Reactions
3-Furancarboxamide, N-((2,3-dihydro-1-methyl-5-(3-thienyl)-1H-1,4-benzodiazepin-2-yl)methyl)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions, leading to the formation of sulfoxides or other oxidized derivatives.
Reduction: The benzodiazepine core can be reduced to form dihydro derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides, while reduction of the benzodiazepine core can produce dihydrobenzodiazepines.
Scientific Research Applications
3-Furancarboxamide, N-((2,3-dihydro-1-methyl-5-(3-thienyl)-1H-1,4-benzodiazepin-2-yl)methyl)-, monohydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Medicine: Potential therapeutic applications include its use as an anxiolytic or anticonvulsant agent, given its benzodiazepine core.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Furancarboxamide, N-((2,3-dihydro-1-methyl-5-(3-thienyl)-1H-1,4-benzodiazepin-2-yl)methyl)-, monohydrochloride involves its interaction with specific molecular targets, such as GABA receptors in the central nervous system. The compound binds to these receptors, modulating their activity and leading to effects such as reduced anxiety or seizure suppression.
Comparison with Similar Compounds
CAS 94006-14-1: N-((8-Fluoro-2,3-dihydro-1-methyl-5-phenyl-1H-1,4-benzodiazepin-2-yl)methyl)-3-furancarboxamide
- Key Differences :
- Substituents : The 8-fluoro and 5-phenyl groups replace the 5-(3-thienyl) and lack a hydrochloride salt.
- Impact :
- The phenyl group at position 5 may alter receptor binding compared to the thienyl group due to electronic and steric differences (thiophene’s sulfur vs. phenyl’s carbon) .
- Application : Likely shares anxiolytic or sedative properties with the target compound but with distinct metabolic pathways due to fluorination.
CAS 64895-10-9: 4-((3-(Methylamino)-9-acridinyl)amino)benzeneacetic Acid Monohydrochloride
- Key Differences: Core Structure: Acridine-based instead of benzodiazepine.
- Relevance : Highlights the importance of the benzodiazepine core in GABAA modulation, which is absent in acridine derivatives.
Comparison with 3-Furancarboxamide Isomers and Derivatives
2-Furanylfentanyl vs. 3-Furancarboxamide Isomer
- Structural Context : While 2-furanylfentanyl is a fentanyl analog with a 2-furancarboxamide group, the 3-furancarboxamide isomer (cited in analytical studies) demonstrates the positional isomerism’s impact on detection and quantification .
- Analytical Relevance : Isotopically labeled 3-furancarboxamide isomers (e.g., ²H5-furanylfentanyl) are used as internal standards in mass spectrometry, underscoring the importance of isomer-specific identification for accurate pharmacokinetic studies .
Pesticide Derivatives (Cyprofuram, Furilazole)
- Structural Overlap : Cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide) and furilazole (3-(dichloroacetyl)-5-(2-furanyl)-2,2-dimethyloxazolidine) share furan rings but lack benzodiazepine cores .
- Functional Divergence : These compounds are agrochemicals, emphasizing that furancarboxamide moieties are versatile but context-dependent in biological activity.
Physicochemical and Pharmacokinetic Properties
Table 1: Hypothetical Comparison of Key Properties
| Compound | Core Structure | 5-Position Substituent | Salt Form | LogP (Predicted) | Solubility (mg/mL) |
|---|---|---|---|---|---|
| Target Compound | Benzodiazepine | 3-Thienyl | Monohydrochloride | 3.2 | 12.5 (in water) |
| CAS 94006-14-1 | Benzodiazepine | Phenyl | Freebase | 3.8 | 8.2 (in water) |
| 2-Furanylfentanyl (3-isomer) | Piperidine | 2-Furanyl | Freebase | 2.9 | 5.1 (in methanol) |
Notes:
- LogP : The thienyl group’s sulfur may reduce LogP slightly compared to phenyl, affecting tissue distribution.
- Solubility: The monohydrochloride salt improves aqueous solubility over freebase analogs .
Metabolic and Toxicological Considerations
- Thiophene vs. This contrasts with phenyl groups, which undergo hydroxylation and glucuronidation .
- Toxicity Data : The target compound’s inclusion in toxicity databases suggests it may share hepatotoxic or neurotoxic risks observed in other benzodiazepines, though specific data are unavailable .
Research Findings and Analytical Methodologies
- Detection : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, as described for fentanyl analogs, could be adapted for the target compound using isotopically labeled internal standards (e.g., ²H5-furanylfentanyl) .
- Stability: The monohydrochloride form likely enhances stability in biological matrices compared to freebase analogs, as seen in other hydrochloride salts .
Biological Activity
The compound 3-Furancarboxamide, N-((2,3-dihydro-1-methyl-5-(3-thienyl)-1H-1,4-benzodiazepin-2-yl)methyl)-, monohydrochloride is a derivative of benzodiazepines, which are widely recognized for their anxiolytic, sedative, and muscle relaxant properties. This article delves into the biological activity of this compound, analyzing its pharmacological effects, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The chemical structure of 3-Furancarboxamide includes a furancarboxamide moiety linked to a benzodiazepine framework. This structural combination may contribute to its unique biological activities. The molecular formula is represented as:
Key Structural Features
| Feature | Description |
|---|---|
| Benzodiazepine Core | Provides central nervous system (CNS) effects |
| Furancarboxamide Group | May enhance solubility and bioavailability |
| Thienyl Substituent | Potentially modifies receptor binding properties |
Benzodiazepines typically exert their effects by enhancing the activity of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the CNS. This compound likely follows a similar mechanism:
- GABA-A Receptor Modulation : It binds to GABA-A receptors, increasing chloride ion influx and hyperpolarizing neurons, which leads to sedative and anxiolytic effects.
Pharmacological Effects
Research indicates that compounds with similar structures exhibit a range of biological activities:
- Anxiolytic Effects : Studies have shown that benzodiazepines reduce anxiety by modulating GABAergic transmission.
- Sedative Properties : They are often used to induce sleep or sedation in clinical settings.
- Neuroprotective Effects : Some studies suggest potential neuroprotective roles in conditions like epilepsy and neurodegenerative diseases.
Case Studies and Research Findings
- Anxiolytic Activity : A study investigating the anxiolytic effects of various benzodiazepine derivatives found that compounds with thienyl substitutions exhibited enhanced efficacy in animal models of anxiety .
- Sedation in Clinical Use : Clinical trials involving similar benzodiazepine derivatives have demonstrated significant sedative effects without substantial adverse events when administered at therapeutic doses .
- Neuroprotective Studies : Research has indicated that certain benzodiazepines can protect against excitotoxicity in neuronal cultures, suggesting potential applications in neurodegenerative disorders .
Adverse Effects
While benzodiazepines are generally well-tolerated, they can lead to several adverse effects:
- Cognitive Impairment : Long-term use can result in memory deficits and cognitive decline.
- Dependence and Withdrawal : There is a risk of developing tolerance and dependence with prolonged use.
- Respiratory Depression : Particularly when combined with other CNS depressants like opioids .
Comparative Analysis with Other Benzodiazepines
To better understand the biological activity of 3-Furancarboxamide , it is useful to compare it with other known benzodiazepines:
| Compound | Anxiolytic Potency | Sedative Effect | Neuroprotective Potential |
|---|---|---|---|
| Diazepam | High | High | Moderate |
| Lorazepam | Moderate | High | Low |
| 3-Furancarboxamide | Moderate to High | High | Potentially High |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing this compound, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound’s synthesis likely involves multi-step reactions, such as coupling a benzodiazepine intermediate with a furancarboxamide moiety. Key steps include:
- Amide bond formation : Use of coupling agents (e.g., EDC/HOBt) under inert conditions to minimize hydrolysis .
- Heterocyclic ring closure : Temperature-controlled cyclization (e.g., reflux in acetonitrile or DMF) to form the benzodiazepine core .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol to isolate the hydrochloride salt .
- Data Note : Yields for analogous compounds range from 42% to 60% depending on substituents and reaction time .
Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and confirming its hydrochloride salt form?
- Methodological Answer :
- 1H/13C NMR : To verify substituent positions (e.g., methyl group at N1 of the benzodiazepine and thienyl group at C5) .
- IR Spectroscopy : Confirm presence of amide C=O (1650–1680 cm⁻¹) and benzodiazepine C=N (1600–1620 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ ion for C₁₈H₁₈ClN₃O₂S) and isotopic patterns .
- XRD or DSC : To distinguish the hydrochloride salt from freebase via crystallographic data or melting point analysis .
Q. How does the compound’s stability vary under different storage conditions (e.g., pH, temperature)?
- Methodological Answer :
- Accelerated Stability Testing : Incubate at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .
- pH-Dependent Hydrolysis : Assess stability in buffers (pH 1–9) to identify labile bonds (e.g., amide or benzodiazepine rings) .
Advanced Research Questions
Q. What computational or in silico strategies can predict the compound’s binding affinity to GABA-A receptors, given its benzodiazepine scaffold?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Maestro to model interactions with GABA-A’s α/γ subunits. Focus on key residues (e.g., Histidine 102) .
- MD Simulations : Perform 100-ns simulations in explicit solvent to evaluate conformational stability of the ligand-receptor complex .
Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo models for this compound?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma protein binding, metabolic stability (e.g., liver microsomes), and blood-brain barrier permeability .
- Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites that explain efficacy gaps .
- Case Study : Analogous benzodiazepines show reduced in vivo activity due to rapid glucuronidation .
Q. What strategies optimize the compound’s selectivity to minimize off-target effects (e.g., sedation) while retaining anxiolytic activity?
- Methodological Answer :
- SAR Analysis : Modify substituents at the thienyl or furancarboxamide positions to alter steric/electronic profiles .
- Functional Assays : Compare GABA-A subtype selectivity (α1 vs. α2/α3) using patch-clamp electrophysiology .
Experimental Design Frameworks
Q. How should researchers design dose-response studies to account for the compound’s partial agonism at GABA-A receptors?
- Methodological Answer :
- Nonlinear Regression Models : Fit data to a Hill equation with variable slope factors (e.g., GraphPad Prism) .
- Positive Controls : Include full agonists (e.g., diazepam) and antagonists (e.g., flumazenil) to benchmark efficacy .
Q. What in vitro assays best correlate with in vivo efficacy for CNS-targeted benzodiazepine derivatives?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
